![molecular formula C8H7BrO3 B3039627 3-Bromo-5-(hydroxymethyl)benzoic acid CAS No. 123065-61-2](/img/structure/B3039627.png)
3-Bromo-5-(hydroxymethyl)benzoic acid
Overview
Description
3-Bromo-5-(hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C₇H₆BrO₃ . It belongs to the class of benzoic acids, characterized by a benzene ring substituted with a bromine atom and a hydroxymethyl group at specific positions . The compound’s structure is shown below:
Synthesis Analysis
The synthesis of this compound involves bromination of the corresponding benzoic acid precursor. Specific synthetic routes and conditions may vary, but the introduction of the bromine atom at the 3-position is crucial. Researchers have explored various methods, including electrophilic aromatic substitution reactions, to achieve this substitution .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(hydroxymethyl)benzoic acid consists of a benzene ring with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position. The hydroxymethyl group is directly attached to the benzene ring. The compound’s molecular weight is approximately 201.017 g/mol .
Chemical Reactions Analysis
The compound can participate in various chemical reactions typical of benzoic acids. These reactions include acid-base reactions, esterification, and substitution reactions. For instance, it can undergo esterification with alcohols to form esters. Additionally, it may react with bases to form salts or undergo nucleophilic substitution reactions .
Scientific Research Applications
C8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3C8H7BrO3
, exhibits interesting properties that make it relevant in various fields. Here are six unique applications:- HIV-1 Entry Inhibitors : Researchers have explored 3-Bromo-5-(hydroxymethyl)benzoic acid as a building block for designing novel HIV-1 entry inhibitors. These inhibitors target viral entry into host cells, potentially aiding in antiviral drug development .
- α-2 Adrenoceptor Agonists : The compound has been used in the synthesis of α-2 adrenoceptor agonists, which play a role in regulating neurotransmitter release and blood pressure .
- Acidity Constants Determination : 3-Bromo-5-(hydroxymethyl)benzoic acid serves as a test solute in capillary zone electrophoresis experiments to determine acidity constants. This technique helps characterize the compound’s behavior in different pH environments .
- Retention Mechanisms Study : Researchers have employed this compound as an internal standard to investigate the retention mechanisms of unmodified and hydroxylated polystyrene-divinylbenzene polymers using solid-phase extraction .
- Thromboxane Receptor Antagonists : It serves as a starting reagent for the large-scale synthesis of a thromboxane receptor antagonist. This compound is crucial in understanding thromboxane receptor signaling pathways and potential therapeutic interventions .
- Biological Activity Exploration : Scientists have used 3-Bromo-5-(hydroxymethyl)benzoic acid to prepare various biologically active molecules. Its derivatives may exhibit diverse effects on cellular processes, making it valuable for probing biological systems .
Medicinal Chemistry and Drug Development
Analytical Chemistry
Materials Science and Polymer Research
Organic Synthesis
Chemical Biology
properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOAMVBHXZUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(hydroxymethyl)benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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